molecular formula C19H19BrN4OS B15087479 1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one CAS No. 477329-71-8

1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one

Cat. No.: B15087479
CAS No.: 477329-71-8
M. Wt: 431.4 g/mol
InChI Key: SEBBIJBINXISCD-UHFFFAOYSA-N
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Description

The compound 1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked 3,3-dimethylbutan-2-one moiety at position 3. This structure combines electron-withdrawing (bromophenyl) and electron-donating (pyridinyl) groups, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

477329-71-8

Molecular Formula

C19H19BrN4OS

Molecular Weight

431.4 g/mol

IUPAC Name

1-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C19H19BrN4OS/c1-19(2,3)16(25)12-26-18-23-22-17(13-5-4-10-21-11-13)24(18)15-8-6-14(20)7-9-15/h4-11H,12H2,1-3H3

InChI Key

SEBBIJBINXISCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . This is followed by the reduction of the corresponding ketone to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The bromophenyl and pyridinyl groups can enhance binding affinity to the target sites, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Sulfanyl-Ketone Substituents

The closest analog is 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (CAS: 679421-31-9) . Key differences include:

  • Ketone substituent: The target compound’s 3,3-dimethylbutan-2-one group introduces steric bulk compared to the simpler 4-methylphenyl ethanone in the analog.
  • Bioactivity: While specific data for the target compound are unavailable, analogs like 738604-79-0 (2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone) highlight the role of the sulfanyl-ketone motif in enhancing metabolic stability .

Table 1: Comparison of Triazole-Based Sulfanyl-Ketone Derivatives

Compound Name Molecular Formula Substituents (R) Key Features Reference
1-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one C₂₀H₂₀BrN₅OS 3,3-dimethylbutan-2-one Steric hindrance, potential lipophilicity N/A
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone C₂₂H₁₈BrN₅OS 4-methylphenyl ethanone Simpler substituent, higher solubility
738604-79-0 C₂₁H₁₆BrN₅OS Phenyl ethanone Enhanced π-π stacking potential
Pyrazole and Pyrazolone Derivatives

Compounds such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (CAS: o2586) and 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) differ in core heterocycles but share bromophenyl substituents:

  • Ring system : Pyrazoles (5-membered, two adjacent nitrogens) vs. triazoles (5-membered, three nitrogens).
  • Bioactivity : Pyrazoles with bromophenyl groups exhibit antiviral and anti-inflammatory properties, whereas triazoles are more commonly associated with kinase inhibition .

Table 2: Bromophenyl-Substituted Heterocycles

Compound Name Core Structure Molecular Weight (g/mol) Key Activity Reference
Target compound 1,2,4-triazole 457.37 Not reported N/A
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole 375.23 Antiviral (CMV)
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone 301.5 (m/z) Anti-inflammatory
Triazolothiadiazole Derivatives

Compounds like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles share the triazole core but incorporate a fused thiadiazole ring. Key distinctions:

  • Electron density : The thiadiazole ring increases electron deficiency, enhancing interactions with enzyme active sites.

Structural and Functional Insights

  • Steric Effects : The 3,3-dimethylbutan-2-one group in the target compound likely improves membrane permeability compared to smaller ketone analogs .
  • Electronic Effects : The pyridinyl group may facilitate hydrogen bonding, while the bromophenyl moiety enhances halogen bonding in target interactions .
  • Synthetic Challenges : Bulky substituents may complicate crystallization, necessitating advanced techniques like SHELXL for structural refinement .

Biological Activity

The compound 1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a triazole derivative known for its potential biological activities. Triazoles are a class of compounds recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN4OSC_{19}H_{19}BrN_{4}OS, and its structure includes a triazole ring connected to a sulfanyl group and a dimethylbutanone moiety. The presence of the bromophenyl and pyridinyl substituents enhances its biological activity by potentially improving binding affinity to various biological targets.

Mechanisms of Biological Activity

  • Antifungal Properties :
    • Triazole compounds are widely known for their antifungal properties. The mechanism involves inhibition of the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi. This disruption leads to impaired cell membrane integrity and ultimately fungal cell death.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may exhibit significant antimicrobial activity against various pathogens. Similar triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential broad-spectrum antimicrobial profile.
  • Anticancer Potential :
    • The compound's structural components may allow it to interact with specific enzymes or receptors involved in cancer progression. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

In Vitro Studies

Several studies have evaluated the biological activity of triazole derivatives similar to the compound :

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibited effective inhibition against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) suggesting strong antifungal potential .
  • Antibacterial Activity : Another investigation revealed that related triazole compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against resistant bacterial strains .

Case Studies

  • Case Study on Anticancer Activity :
    • A series of experiments conducted on human cancer cell lines (MCF-7 breast cancer cells) showed that certain triazole derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial anticancer activity at low concentrations .
  • Synergistic Effects :
    • Research has also indicated that combining this triazole derivative with other antimicrobial agents can enhance efficacy, suggesting possible synergistic effects that could be exploited in clinical settings .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructureAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound AStructure A0.5110
Compound BStructure B10.515
1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-oneStructure CTBDTBDTBD

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, similar triazole derivatives (e.g., compound 24 in ) were synthesized using a general procedure involving reaction intermediates (e.g., 87 and 24f) under reflux conditions with polar aprotic solvents like DMF. Purification typically employs flash chromatography and recrystallization. Key steps include monitoring reaction progress via TLC and confirming purity (>95%) via HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and HPLC (C18 column, UV detection) to verify purity. For crystallinity assessment, single-crystal X-ray diffraction (as in ) is recommended for resolving ambiguities in regiochemistry or stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for antimicrobial activity using microbroth dilution (e.g., against S. aureus or E. coli; ) or receptor-binding assays (e.g., σ1 receptor antagonism, as in ). IC50 values should be calculated using nonlinear regression models, with positive controls (e.g., ciprofloxacin for antibiotics) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this triazole derivative?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions on the pyridinyl (e.g., fluorophenyl vs. methoxyphenyl) or sulfanyl groups (e.g., methylthio vs. benzylthio).
  • Step 2 : Compare activity profiles (e.g., IC50 shifts in kinase inhibition assays) using ANOVA to identify statistically significant trends.
  • Step 3 : Validate hypotheses via molecular docking (e.g., AutoDock Vina) using crystallographic data from related triazoles ( ) .

Q. What computational strategies can predict metabolic stability or toxicity?

  • Methodological Answer :

  • Use ADMET predictors (e.g., SwissADME) to estimate logP, CYP450 interactions, and hERG channel inhibition.
  • Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes) and LC-MS/MS quantification of metabolites. Cross-reference with PubChem’s computed properties () for validation .

Q. How should conflicting data from biological assays be resolved?

  • Methodological Answer :

  • Case Example : If antimicrobial activity varies between batches, analyze potential degradation via accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC-MS monitoring ( highlights degradation risks in organic compounds).
  • Statistical Approach : Apply Grubbs’ test to identify outliers and use multivariate analysis (PCA) to isolate variables (e.g., solvent traces, temperature fluctuations) .

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